molecular formula C5H10O5 B119729 D-Xylose-1-13C CAS No. 70849-21-7

D-Xylose-1-13C

Cat. No. B119729
CAS RN: 70849-21-7
M. Wt: 151.12 g/mol
InChI Key: SRBFZHDQGSBBOR-KOPVYNEGSA-N
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Description

D-Xylose-1-13C is a compound with the empirical formula 13CC4H10O5 and a molecular weight of 151.12 . It is a 13C labeled version of D-Xylose, a natural compound that is widely used as a sweetener in food and beverages .


Synthesis Analysis

The synthesis of D-Xylose-1-13C involves several steps. One study describes a practical synthesis of 1-deoxy-D-xylulose and its derivatives . Another study discusses the mechanisms of xylose metabolism using genome sequencing data of 492 industrially relevant bacterial species .


Molecular Structure Analysis

The molecular structure of D-Xylose-1-13C is represented by the SMILES string O[C@@H]1CO13CHC@H[C@H]1O .


Chemical Reactions Analysis

Xylose metabolism involves several pathways, including the xylose isomerase and Weimberg pathways . The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported .

Scientific Research Applications

Metabolism Studies in Microorganisms

  • Metabolism in Pichia stipitis : D-Xylose-1-13C is used to investigate the metabolism of xylose in the yeast Pichia stipitis under different conditions, revealing insights into the rate-limiting steps and cofactor usage in xylose metabolism (Ligthelm et al., 1988).
  • Interactions with D-Ribose in Saccharomyces cerevisiae : The impact of D-ribose on the uptake and metabolism of D-xylose in Saccharomyces cerevisiae, and the involvement of high-affinity glucose transport systems and NADPH2-dependent xylose reductase, are explored using D-Xylose-1-13C (van Zyl et al., 1993).
  • Glucose and Xylose Metabolism in Escherichia coli : Comprehensive analysis of glucose and xylose metabolism under aerobic and anaerobic conditions in E. coli uses D-Xylose-1-13C to understand flux distributions and cell physiology (Gonzalez et al., 2017).

Spectroscopic Studies and Structural Analysis

  • Study of Alkali Fluorides Interactions : D-Xylose-1-13C aids in studying the interactions of alkali fluorides with D-xylose, using various spectroscopic techniques to understand complex formation and stability (Fernández-bertran et al., 2001).
  • Investigating the Maillard Reaction : The Maillard reaction involving D-Xylose and glycine is analyzed using D-Xylose-1-13C, aiding in understanding the chemical structure of melanoidins synthesized from this reaction (Benzlng-purdle & Ripmeester, 1987).

Genetic and Molecular Biology Research

  • Pathway Identification in Haloferax volcanii : Research identifies the d-xylose degradation pathway in the archaeon Haloferax volcanii, with D-Xylose-1-13C helping in labeling patterns and gene identification for pathway analysis (Johnsen et al., 2009).
  • Genetic Engineering for Xylose Utilization : D-Xylose-1-13C is used in studies involving the genetic modification of Klebsiella planticola for enhanced ethanol production from xylose, demonstrating the role of genetic engineering in optimizing microbial processes (Tolan & Finn, 1987).

Clinical and Diagnostic Applications

  • Intestinal Malabsorption Tests : D-Xylose-1-13C is utilized in clinical tests to assess small intestinal malabsorption, particularly in patients with celiac disease, offering a reliable diagnostic tool (Tveito et al., 2010).

Environmental and Ecological Studies

  • Soil Microorganism Ecology : The metabolism of cellulose and xylose in soil microorganisms is explored using a high-resolution DNA-SIP approach with D-Xylose-1-13C, enhancing understanding of microbial contributions to decomposition (Pepe-Ranney et al., 2016).

Safety And Hazards

D-Xylose-1-13C should be handled with care to avoid contact with skin and eyes, inhalation, and ingestion . It should be stored in a cool, well-ventilated place, and kept away from heat and sources of ignition .

Future Directions

Efficient utilization of xylose, including D-Xylose-1-13C, is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Future research may focus on improving the conversion efficiency of xylose and developing microbial cell factories for this purpose .

properties

IUPAC Name

(3R,4S,5R)-(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-KOPVYNEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431118
Record name D-Xylose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Xylose-1-13C

CAS RN

70849-21-7
Record name D-Xylose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4
Citations
LM Benzlng-purdle, JA Rlpmeester - Journal of Carbohydrate …, 1987 - Taylor & Francis
Melanoldins were Isolated 1n 36% yield w/w from molar solution of D-xylose and glydne-2- 13 C (A); D-xylose and glycine-l- 13 C (B); D-xylose-1- 13 C and glydne (C); D-xylose and …
Number of citations: 19 www.tandfonline.com
MG Maness, J Yu - researchgate.net
Construction of the∆ slr0453 mutants and complemented strains The slr0453 open reading frame was disrupted by inserting an antibiotic-resistance gene cassette, replacing part of the …
Number of citations: 0 www.researchgate.net
W Ammar - 2022 - theses.hal.science
Second generation biomass is mainly composed of saccharides building units that are a valuable renewable feedstock to produce high added-value chemicals. In order to obtain …
Number of citations: 5 theses.hal.science
Z Sárossy - 2011 - orbit.dtu.dk
Vast amounts of by-products are generated every year from agricultural crop production and hence great quantities of polysaccharides remain underutilized. The polysaccharides from …
Number of citations: 2 orbit.dtu.dk

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